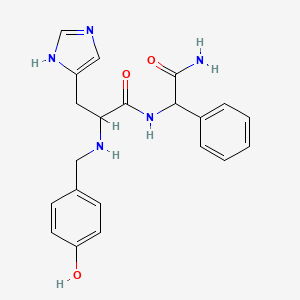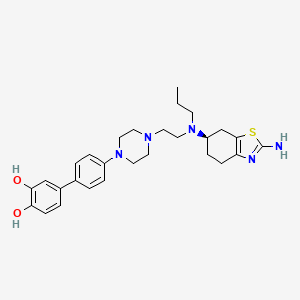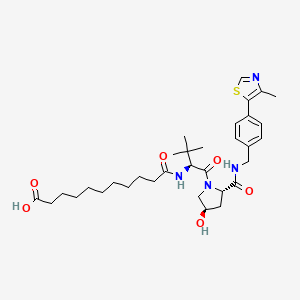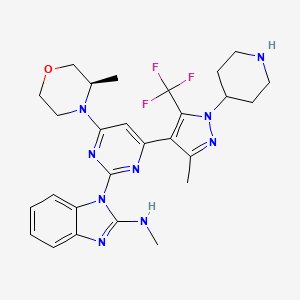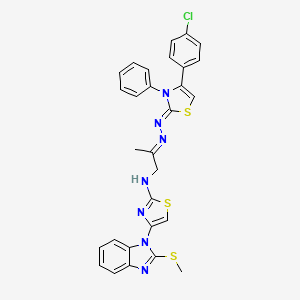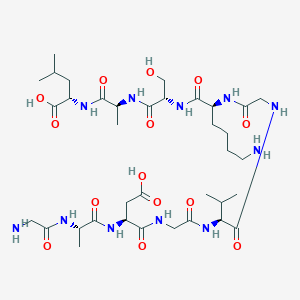
Gadgvgksal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gadgvgksal is a mutant KRAS G12D 10mer peptide with the sequence Gly-Ala-Asp-Gly-Val-Gly-Lys-Ser-Ala-Leu. It serves as an immunogenic neoantigen in cancer immunotherapy research, particularly for targeting KRAS G12D mutations . This peptide is used to stimulate human KRAS G12D-specific CD8+ T cells, making it a valuable tool in the study and treatment of certain cancers .
準備方法
Synthetic Routes and Reaction Conditions
Gadgvgksal is synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, followed by cleavage from the resin and purification .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm the identity and purity of the peptide .
化学反応の分析
Types of Reactions
Gadgvgksal primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions
Coupling Reagents: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), DIC (N,N’-Diisopropylcarbodiimide)
Deprotection Reagents: TFA (Trifluoroacetic acid)
Cleavage Reagents: TFA, water, and scavengers like TIS (Triisopropylsilane).
Major Products Formed
The major product formed from the synthesis of this compound is the peptide itself. Side products may include truncated sequences or peptides with incomplete deprotection, which are typically removed during purification .
科学的研究の応用
Gadgvgksal has several applications in scientific research:
Cancer Immunotherapy: It is used as a neoantigen to stimulate an immune response against KRAS G12D mutations in cancer cells
T-Cell Receptor (TCR) Studies: Researchers use this compound to study the interaction between TCRs and neoantigens, aiding in the development of TCR-based therapies.
Vaccine Development: The peptide is explored as a component in cancer vaccines aimed at eliciting a targeted immune response.
作用機序
Gadgvgksal exerts its effects by binding to human leukocyte antigen (HLA) molecules, specifically HLA-C*08:02. This complex is then presented on the surface of cancer cells, where it is recognized by TCRs on CD8+ T cells. The binding of TCRs to the this compound-HLA complex activates the T cells, leading to the targeted killing of cancer cells expressing the KRAS G12D mutation .
類似化合物との比較
Similar Compounds
KRAS G12D Peptide (10-18): Another peptide variant used in similar research applications.
KRAS G12V Peptide: Targets a different mutation in the KRAS gene but serves a similar purpose in immunotherapy research.
Uniqueness
Gadgvgksal is unique due to its specific sequence and ability to target the KRAS G12D mutation. This specificity makes it a valuable tool in personalized cancer immunotherapy, as it can elicit a strong immune response against cancer cells harboring this particular mutation .
特性
分子式 |
C36H63N11O14 |
|---|---|
分子量 |
874.0 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C36H63N11O14/c1-17(2)11-23(36(60)61)45-31(55)20(6)42-34(58)24(16-48)46-33(57)21(9-7-8-10-37)43-26(50)14-40-35(59)29(18(3)4)47-27(51)15-39-32(56)22(12-28(52)53)44-30(54)19(5)41-25(49)13-38/h17-24,29,48H,7-16,37-38H2,1-6H3,(H,39,56)(H,40,59)(H,41,49)(H,42,58)(H,43,50)(H,44,54)(H,45,55)(H,46,57)(H,47,51)(H,52,53)(H,60,61)/t19-,20-,21-,22-,23-,24-,29-/m0/s1 |
InChIキー |
BHNOZWURKNUQLJ-IEPHIUIFSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CN |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


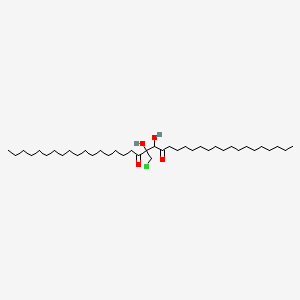

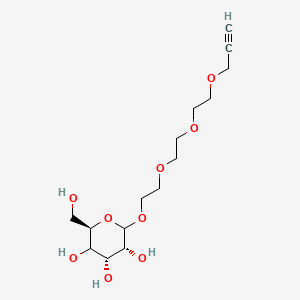
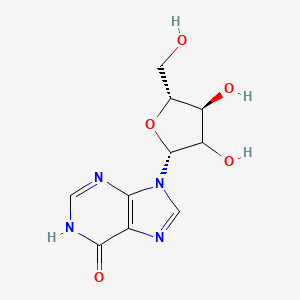
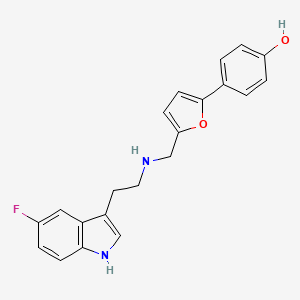
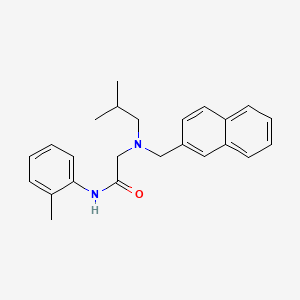
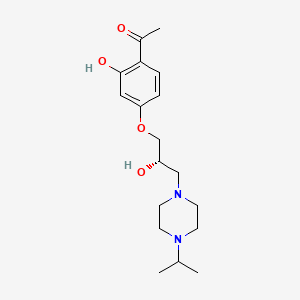
![(2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene](/img/structure/B12407265.png)
